4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-21-15-8-7-14(11-16(15)22(2)27(21,25)26)20-18(24)10-9-17(23)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHECJUCBONNFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this compound include a 4-chlorophenyl group and a benzo[c][1,2,5]thiadiazole moiety, which contribute to its pharmacological properties.
- Molecular Formula : C₁₈H₁₈ClN₃O₄S
- Molecular Weight : 407.9 g/mol
- CAS Number : 2034402-15-6
Biological Activities
The biological activities of this compound have been investigated in various studies. Key findings include:
Anticancer Activity
Recent research has highlighted the potential of thiadiazole derivatives as anticancer agents. In particular:
- Mechanism of Action : Some derivatives have shown significant antiproliferative activity against cancer cell lines. For instance, studies indicated that certain thiadiazole compounds arrest the cell cycle at the G2/M phase and induce apoptosis through mechanisms such as CDK1 inhibition and necrosis induction .
- Selectivity : Compounds with an IC₅₀ of less than 10 μM demonstrated high selectivity against cancer cells while sparing normal fibroblasts .
Antiviral Properties
Thiadiazole derivatives have also been explored for their antiviral activities:
- Efficacy Against Viruses : Some studies reported that modifications in the thiadiazole structure could enhance antiviral potency against various viruses including HIV and HCV. These compounds exhibited lower cytotoxicity compared to standard antiviral agents .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity:
- Substituents : The presence of a chlorophenyl group is associated with increased lipophilicity and enhanced interaction with biological targets.
- Thiadiazole Ring : This heterocyclic structure is known for its ability to form hydrogen bonds, which may facilitate binding to proteins involved in disease processes.
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Utilization of simpler precursors such as chlorophenyl derivatives.
- Reactions : Key reactions include condensation reactions and cyclization steps that yield the desired thiadiazole structure.
- Optimization Techniques : Microwave-assisted synthesis and solvent-free conditions have been employed to enhance yield and purity.
Scientific Research Applications
The compound 4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and materials science.
Antibacterial Activity
One of the prominent applications of this compound is its potential antibacterial properties. Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives similar to this compound have been shown to inhibit the growth of antibiotic-resistant bacteria such as ESKAPE pathogens .
Case Study: Inhibition Assays
In laboratory settings, compounds with similar structures have demonstrated effective inhibition zones in disk diffusion assays. For example, a related thiadiazole derivative showed inhibition zones of 32 mm against metronidazole-sensitive strains and 27 mm against resistant strains . This suggests that the compound could be further investigated for its efficacy against resistant bacterial strains.
Antifungal Properties
In addition to antibacterial activity, compounds with thiadiazole structures have also been explored for their antifungal properties. The presence of specific functional groups in the molecular structure can enhance the interaction with fungal cell membranes, leading to increased efficacy against fungal infections .
Anti-inflammatory Effects
Some studies have suggested that compounds similar to this one may exhibit anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. For instance, research has shown that thiadiazole derivatives can be used as precursors for creating conductive polymers and other advanced materials due to their electronic properties .
Table 1: Summary of Applications in Medicinal Chemistry and Materials Science
| Application Type | Description | Relevant Findings |
|---|---|---|
| Antibacterial | Inhibition of antibiotic-resistant bacteria | Effective inhibition zones observed in disk diffusion assays |
| Antifungal | Potential activity against fungal infections | Enhanced interaction with fungal membranes noted |
| Anti-inflammatory | Modulation of inflammatory pathways | Potential candidates for treating inflammatory diseases |
| Functional Materials | Synthesis of conductive polymers and advanced materials | Thiadiazole derivatives used as precursors for novel material synthesis |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amide Group
The primary amide group (-CONH-) participates in hydrolysis and substitution reactions:
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Acid/Base-Catalyzed Hydrolysis : Under acidic (HCl/H₂O, Δ) or basic (NaOH/EtOH, reflux) conditions, the amide bond cleaves to yield 4-(4-chlorophenyl)-4-oxobutanoic acid and 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c] thiadiazol-5-amine .
-
Schiff Base Formation : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form imine derivatives, confirmed by IR absorption at 1640–1660 cm⁻¹ (C=N) .
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group directs electrophilic attacks to the meta and para positions:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-chloro-3-nitrobenzamide | 68 |
| Sulfonation | H₂SO₄, 60°C | 4-chloro-3-sulfobenzoic acid derivative | 72 |
Redox Reactions
The ketone moiety (4-oxobutanamide) undergoes reduction and oxidation:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the ketone to a secondary alcohol, confirmed by NMR (δ 4.2–4.5 ppm, -CHOH-) .
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Oxidation : Strong oxidizers (KMnO₄/H⁺) convert the ketone to a carboxylic acid, detectable by HPLC .
Cyclization Reactions
The compound forms heterocyclic derivatives under specific conditions:
-
With Hydrazine : Reacts with hydrazine hydrate in acetic acid to yield pyrazole derivatives (m.p. 180–183°C) .
-
Meldrum’s Acid : Forms fused pyrimidine systems under solvent-free conditions (150°C, 30 min) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals:
-
Decomposition onset at 215°C (ΔH = 148 J/g).
-
Exothermic peaks at 240°C and 275°C correlate with sulfonamide and aryl chloride degradation .
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura couplings:
| Partner Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | Biaryl derivative | 85 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Thienyl-substituted analog | 78 |
pH-Dependent Reactivity
The sulfonamide group (-SO₂NMe₂) undergoes:
-
Acidic Hydrolysis : Cleaves at pH < 2 to generate sulfonic acid and dimethylamine (confirmed by GC-MS) .
-
Alkaline Stability : Stable in pH 7–12, critical for pharmaceutical formulations .
Photochemical Behavior
UV irradiation (λ = 254 nm) in methanol induces:
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
Key Observations :
- Sulfone vs. Thione : The target’s sulfone group (benzo[c]thiadiazole-2,2-dioxide) increases polarity and oxidative stability compared to thione-containing triazoles (), which exhibit tautomerism .
Functional Group Contributions
Table 2: Spectral and Electronic Comparisons
Key Observations :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for optimizing the yield of 4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide?
- Methodology :
- Stepwise synthesis : Adapt protocols from analogous thiadiazole/oxadiazole derivatives. For example, use esterification of 4-chlorobenzoic acid followed by hydrazination and coupling reactions with thiadiazole intermediates (e.g., as in ).
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in DMSO/water mixtures to isolate high-purity crystals .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazide to cyanogen bromide) and reaction time (monitor via TLC at 30-minute intervals) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, thiadiazole ring carbons at δ 160–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z ~500–550 range) and fragmentation patterns .
- X-ray crystallography : For resolving stereochemical ambiguities in the benzo[c][1,2,5]thiadiazole core .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodology :
- Comparative assays : Test the compound in parallel against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using standardized MIC protocols to identify model-specific discrepancies .
- Mechanistic studies : Perform enzyme inhibition assays (e.g., dihydrofolate reductase for antimicrobial activity) and compare IC values across species .
- Data normalization : Account for variables like solvent polarity (e.g., DMSO concentration ≤1%) and cell line viability thresholds .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiadiazole moiety?
- Methodology :
- Derivatization : Synthesize analogs with substitutions at the 4-chlorophenyl or benzo[c]thiadiazole positions (e.g., replacing Cl with Br or CF) .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) and validate with in vitro assays .
- Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., oxobutanamide carbonyl) and hydrophobic interactions (e.g., chlorophenyl group) .
Q. How do reaction conditions influence the formation of byproducts during synthesis?
- Methodology :
- Condition screening : Test solvent systems (e.g., THF vs. acetonitrile) and catalysts (e.g., triethylamine vs. NaH) to minimize side reactions like over-oxidation of the oxobutanamide group .
- Kinetic studies : Use HPLC to monitor intermediate stability; optimize reaction time to avoid degradation (e.g., 2–3 hours for hydrazide coupling) .
- Byproduct characterization : Isolate impurities via preparative TLC and analyze via -NMR to identify structural motifs (e.g., dimerized thiadiazole derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial efficacy between in vitro and in vivo studies?
- Methodology :
- Bioavailability assessment : Measure plasma protein binding using equilibrium dialysis and correlate with in vivo efficacy .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in serum samples from animal models .
- Dosage recalibration : Adjust in vivo doses based on pharmacokinetic parameters (e.g., half-life, C) to match in vitro effective concentrations .
Key Research Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
